

5-Bromo-2-(trifluoromethoxy)benzaldehyde

chemical properties

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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An In-depth Technical Guide to **5-Bromo-2-(trifluoromethoxy)benzaldehyde** for Researchers and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a key aromatic building block with significant applications in medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo-substituents make it a valuable intermediate for synthesizing complex molecular architectures. The trifluoromethoxy group is particularly noteworthy for its ability to enhance crucial drug-like properties such as metabolic stability and lipophilicity.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **5-Bromo-2-(trifluoromethoxy)benzaldehyde**, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** are summarized below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

Property	Value	Source
CAS Number	923281-52-1	[4][5][6]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[5][6]
Molecular Weight	269.01 g/mol	[6]
Appearance	Clear colorless to pale yellow liquid	[5]
Purity	≥97.5% (GC)	[5]
Solubility	Soluble in water	[4][6]
Refractive Index	1.4960-1.5000 @ 20°C	[5]
Storage Temperature	Room Temperature	[6]
Notes	Air Sensitive. Should be stored in a cool, dry place in a well-sealed container.	[6]

Reactivity and Synthetic Applications

The reactivity of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** is dictated by its three primary functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group.

- Aldehyde Group: The aldehyde is a versatile functional group that readily undergoes various transformations, including:
 - Oxidation to a carboxylic acid.
 - Reduction to a primary alcohol.
 - Reductive amination to form substituted amines.
 - Condensation reactions (e.g., with hydrazines to form hydrazones), which are crucial for creating diverse molecular scaffolds.[1]

- **Bromine Atom:** The bromine substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the rapid diversification of lead compounds. Key reactions include:
 - Suzuki-Miyaura coupling with boronic acids.
 - Buchwald-Hartwig amination with amines.[\[1\]](#)
- **Trifluoromethoxy Group:** This group is an important pharmacophore in drug design.[\[2\]](#)[\[3\]](#) It significantly enhances:
 - Lipophilicity, which can improve membrane permeability and passage across biological barriers like the blood-brain barrier.[\[2\]](#)
 - Metabolic stability by blocking potential sites of metabolism.[\[2\]](#)
 - Binding affinity to biological targets.[\[1\]](#)

This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including (-)-epicatechin.[\[4\]](#)[\[6\]](#)

Experimental Protocols

While a specific protocol for **5-Bromo-2-(trifluoromethoxy)benzaldehyde** is not readily available, the following is a representative procedure for the synthesis of a structurally similar compound, 2-bromo-5-(trifluoromethyl)benzaldehyde, which illustrates the key chemical transformations involved in this class of molecules.

Synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde from 2-bromo-5-(trifluoromethyl)benzonitrile[\[7\]](#)

Objective: To reduce the nitrile group to an aldehyde.

Materials:

- 2-bromo-5-trifluoromethyl benzonitrile (20.16 mmol)

- Diisobutylaluminum hydride (DIBAL-H) (25 mmol, in hexane)
- Dichloromethane (CH_2Cl_2) (50 ml)
- Diethyl ether (Et_2O) (50 ml)
- Hydrochloric acid (3N HCl) (50 ml)
- Brine (saturated NaCl solution) (50 ml)
- Magnesium sulfate (MgSO_4)
- Activated charcoal
- Argon gas

Procedure:

- Dissolve 2-bromo-5-trifluoromethyl benzonitrile in dichloromethane under an argon atmosphere at room temperature.
- Add diisobutylaluminum hydride dropwise to the solution.
- Stir the resulting solution for 30 minutes.
- Dilute the reaction mixture with diethyl ether and cool in an ice bath.
- Quench the reaction by the careful, dropwise addition of 3N hydrochloric acid.
- Remove the ice bath and stir the mixture vigorously for 15 minutes.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over magnesium sulfate, add activated charcoal, and then filter.
- Evaporate the solvent to yield the crude product.
- Purify the resulting oil by distillation to obtain 2-bromo-5-trifluoromethyl benzaldehyde.

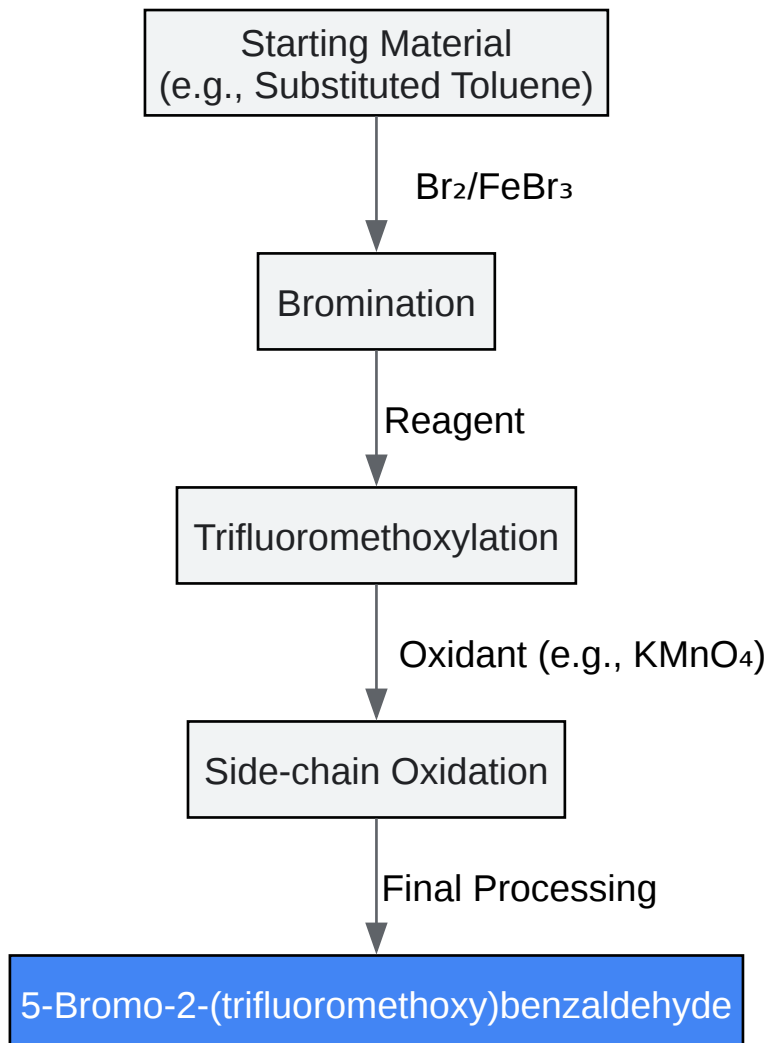
Role in Drug Discovery and Research

The unique combination of functional groups in **5-Bromo-2-(trifluoromethoxy)benzaldehyde** makes it a valuable starting material in drug discovery campaigns. The aldehyde and bromo-substituents allow for the generation of diverse compound libraries through parallel synthesis, which can then be screened for biological activity.^[1] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve the pharmacokinetic profile of drug candidates.^[2] Research has shown that benzaldehyde derivatives can enhance the absorption of drugs with low bioavailability by increasing membrane permeability.^[8]

Visualizations

The following diagrams illustrate the synthetic utility and logical workflow involving **5-Bromo-2-(trifluoromethoxy)benzaldehyde**.

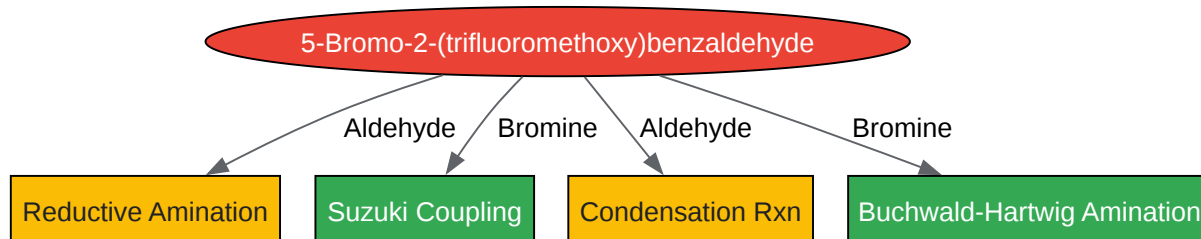
General Synthetic Workflow



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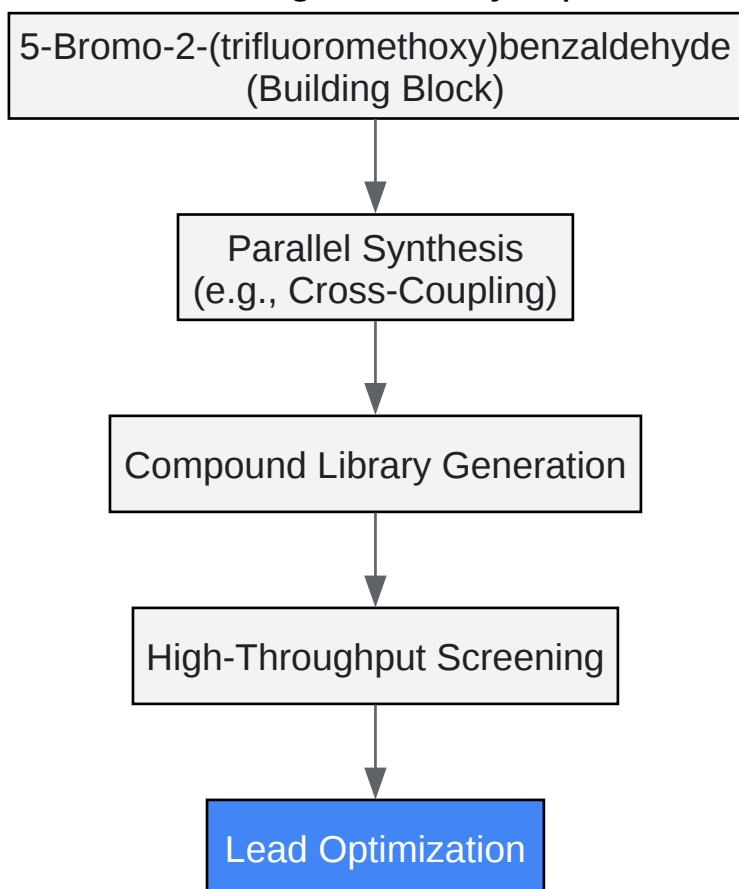
Caption: A generalized synthetic pathway to substituted benzaldehydes.

Reactivity of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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Caption: Key reaction types based on the compound's functional groups.

Role in Drug Discovery Pipeline

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Caption: A flowchart showing the compound's utility in drug discovery.

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